N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide
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Overview
Description
N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide is a complex organic compound with the molecular formula C14H20N6O4.
Preparation Methods
The synthesis of N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the purine ring: Starting from a suitable purine precursor, the purine ring is constructed through a series of cyclization reactions.
Introduction of the morpholine ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a hydroxymethyl group is added to the morpholine ring.
Attachment of the side chain: The 2-methylpropanamide side chain is attached through amide bond formation, typically using coupling reagents like EDCI or DCC under mild conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the purine ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of nucleoside analogs.
Biology: The compound is studied for its interactions with enzymes and proteins, particularly those involved in DNA replication and repair.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide involves its interaction with molecular targets such as DNA polymerase. By mimicking natural nucleosides, the compound can be incorporated into the DNA strand during replication, leading to chain termination and inhibition of DNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells .
Comparison with Similar Compounds
N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide is unique due to its specific structural features, such as the hydroxymethyl group on the morpholine ring and the 2-methylpropanamide side chain. Similar compounds include:
N2-Isobutyryl-7′-OH-Morpholino guanosine: Similar in structure but with different side chains and functional groups.
N-[9-(6-Hydroxymethyl-morpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl]-isobutyramide: Shares the morpholine and purine rings but differs in the side chain.
Properties
IUPAC Name |
N-[9-[6-(hydroxymethyl)morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4/c1-7(2)12(22)18-14-17-11-10(13(23)19-14)16-6-20(11)9-4-15-3-8(5-21)24-9/h6-9,15,21H,3-5H2,1-2H3,(H2,17,18,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZQMPPIBVPMCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CNCC(O3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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